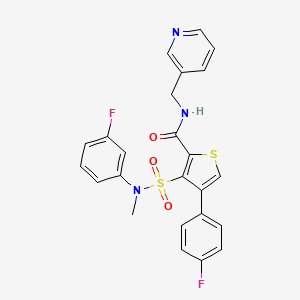
4-(4-fluorophenyl)-3-(N-(3-fluorophenyl)-N-methylsulfamoyl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-fluorophenyl)-3-(N-(3-fluorophenyl)-N-methylsulfamoyl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C24H19F2N3O3S2 and its molecular weight is 499.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-(4-fluorophenyl)-3-(N-(3-fluorophenyl)-N-methylsulfamoyl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide is a thiophene derivative that has garnered interest for its potential biological activities, particularly in the field of cancer therapy. This article explores its biological activity, focusing on its mechanisms, efficacy in various studies, and potential applications.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A thiophene ring
- Fluorophenyl and pyridine substituents
- A sulfamoyl group
This structural diversity may contribute to its biological activity by enabling interactions with various biological targets.
Research indicates that thiophene carboxamide derivatives, including this compound, exhibit significant anticancer properties. The primary mechanisms include:
- Inhibition of Tubulin Polymerization : Similar to Combretastatin A-4 (CA-4), these compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
- Targeting Specific Cancer Cell Lines : Studies have shown that derivatives exhibit selective cytotoxicity against various cancer cell lines, including Hep3B (a hepatocellular carcinoma cell line), with IC50 values indicating potent activity .
Biological Activity Data
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 2b | Hep3B | 5.46 | Tubulin binding |
| 2e | Hep3B | 12.58 | Tubulin binding |
| N-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamide | Hep3B | 7.66 | Cell cycle arrest |
| N-(4-tert-butylphenyl)-3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxamide | Hep3B | 2.77 | Cell cycle arrest |
Table 1: Summary of biological activity data for selected thiophene derivatives
Case Studies and Research Findings
- Anticancer Activity : A study synthesized several thiophene carboxamide derivatives and evaluated their anticancer activities. Among them, compounds 2b and 2e demonstrated significant inhibition of Hep3B cell proliferation, suggesting their potential as anticancer agents .
- Molecular Docking Studies : Computational studies indicated that the compound interacts favorably with tubulin, mimicking the binding profile of known anticancer drugs such as CA-4. This interaction is crucial for its cytotoxic effects against cancer cells .
- ADME and Toxicity Predictions : Preliminary assessments using ligand-based approaches predict favorable absorption, distribution, metabolism, and excretion (ADME) profiles for the compound, alongside low toxicity predictions, enhancing its therapeutic potential .
特性
IUPAC Name |
4-(4-fluorophenyl)-3-[(3-fluorophenyl)-methylsulfamoyl]-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F2N3O3S2/c1-29(20-6-2-5-19(26)12-20)34(31,32)23-21(17-7-9-18(25)10-8-17)15-33-22(23)24(30)28-14-16-4-3-11-27-13-16/h2-13,15H,14H2,1H3,(H,28,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSEFFJCIBCMKAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC(=CC=C1)F)S(=O)(=O)C2=C(SC=C2C3=CC=C(C=C3)F)C(=O)NCC4=CN=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F2N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













